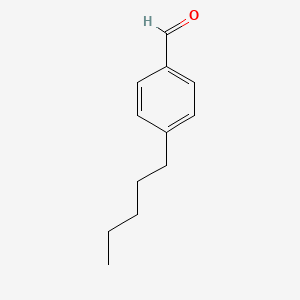

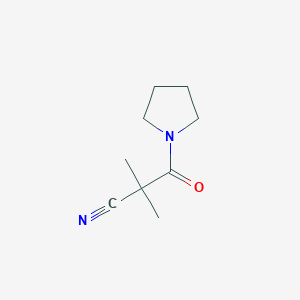

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

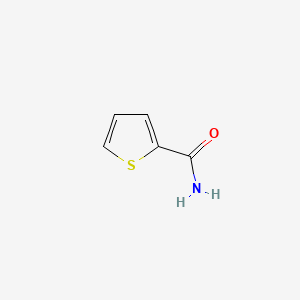

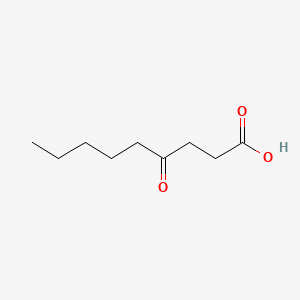

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is a chemical compound with the molecular formula C9H14N2O . It is a compound that has been studied in various scientific contexts .

Molecular Structure Analysis

The InChI code for 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is 1S/C9H14N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-6H2,1-2H3 . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile include a molecular weight of 166.22 . The compound is a liquid at room temperature .Applications De Recherche Scientifique

Organic Synthesis Applications

- Regioselective Cycloaddition Reactions : Nitrile oxides exhibit regioselective addition to certain substrates, producing spiro-isoxazolines. This regiochemistry is influenced by steric effects and frontier orbital interactions, showcasing the compound's utility in synthesizing structurally complex molecules (Oravec et al., 1991).

- Reactivity with Diethyl Malonate : The cyclic nitrone derived from this compound reacts with diethyl malonate under basic conditions, leading to diverse functionalized derivatives. This highlights its versatility in organic transformations (Kaminsky & Lamchen, 1967).

- Synthesis of Multifunctional Derivatives : The compound serves as a precursor in the synthesis of a wide range of derivatives, including pyrazole, isoxazole, and pyrimidine derivatives, demonstrating its utility in heterocyclic chemistry (Ali et al., 2010).

Coordination Chemistry and Material Science

- Supramolecular Complexes and Luminescence : It forms the basis for synthesizing multidentate ligands that self-assemble with silver(I) salts into supramolecular complexes with enhanced luminescent properties. This application is significant in the development of advanced materials (Jin et al., 2013).

Catalysis and Synthesis of Functionalized Molecules

- Four-Component Synthesis in Aqueous Media : It participates in four-component reactions leading to polyfunctionalized 1,4-dihydropyridine derivatives, showcasing its role in green chemistry and catalysis (Hadjebi et al., 2011).

Heterocyclic Compound Synthesis

- Enamine and Azaenamine Reactivity : It is involved in reactions forming various heterocyclic compounds, indicating its importance in synthesizing biologically relevant molecules (Abdallah, 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,2-dimethyl-3-oxo-3-pyrrolidin-1-ylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDZOHAJINLELT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C(=O)N1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.